molecular formula C6H5BrClN3O B8313354 5-Bromo-6-chloronicotinohydrazide

5-Bromo-6-chloronicotinohydrazide

Cat. No.: B8313354
M. Wt: 250.48 g/mol
InChI Key: BPWWOBUMIAWJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloronicotinohydrazide is a nicotinamide derivative characterized by a pyridine ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 6, and a hydrazide (-NH-NH₂) functional group at the carboxylic acid position. This compound is synthesized via condensation reactions involving 5-bromo-6-chloronicotinic acid or its derivatives with hydrazine . The bromine and chlorine substituents enhance its steric and electronic properties, making it a versatile intermediate in medicinal chemistry and agrochemical research. For instance, it serves as a precursor for antimicrobial agents and enzyme inhibitors .

Key spectral data for related derivatives include:

  • IR peaks: C=N stretching at ~1610 cm⁻¹ and SO₂ vibrations at ~1160 cm⁻¹ (in benzodithiazine analogs) .
  • ¹H-NMR signals: Aromatic protons resonate between δ 6.94–8.35 ppm, with hydrazide-related protons (e.g., N-CH₃ at δ 3.66 ppm) .

Properties

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.48 g/mol

IUPAC Name

5-bromo-6-chloropyridine-3-carbohydrazide

InChI

InChI=1S/C6H5BrClN3O/c7-4-1-3(6(12)11-9)2-10-5(4)8/h1-2H,9H2,(H,11,12)

InChI Key

BPWWOBUMIAWJLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Melting Point (°C) Key Applications
5-Bromo-6-chloronicotinohydrazide Br (C5), Cl (C6), hydrazide 327.90* Not reported Antimicrobial agents
5-Bromo-2-chloronicotinic acid Br (C5), Cl (C2), -COOH 265.46 174–176 Agrochemical intermediates
6-Chloro-4-methylnicotinic acid Cl (C6), CH₃ (C4), -COOH 185.61 145–147 Ligand synthesis
Methyl 5-bromo-2-fluoronicotinate Br (C5), F (C2), -COOCH₃ 263.53 48–50 Fluorinated drug precursors

*Calculated based on molecular formula C₆H₄BrClN₂O₂.

Key Observations :

  • Halogen Position : Bromine at position 5 (vs. 2 or 6) increases steric hindrance, reducing reactivity in nucleophilic substitution reactions .
  • Functional Groups: The hydrazide moiety in this compound enhances hydrogen-bonding capacity compared to ester or carboxylic acid derivatives, improving bioavailability .

Table 2. Reaction Yields and Conditions

Compound Reaction Yield Key Step Reference
This compound 92% Hydrazine condensation
5-Bromo-2-chlorophenylester 48% Phenol esterification

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